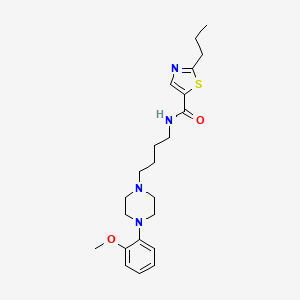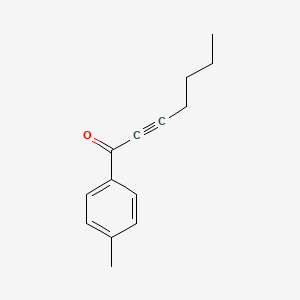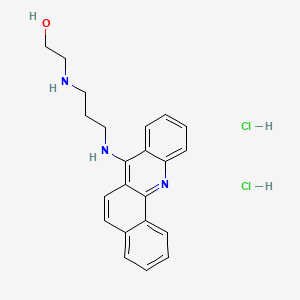![molecular formula C13H24ClNO B14664621 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride CAS No. 49851-35-6](/img/structure/B14664621.png)
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation . This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to produce the desired compound. The reaction conditions often include the use of microwave irradiation to reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of high-temperature and high-pressure conditions can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products Formed
The major products formed from these reactions can vary widely. For instance, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride apart is its unique structure, which allows it to interact with a broader range of biological targets compared to other indole derivatives. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
49851-35-6 |
|---|---|
Fórmula molecular |
C13H24ClNO |
Peso molecular |
245.79 g/mol |
Nombre IUPAC |
2,4-dimethyl-2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydropyrano[2,3-b]indol-1-ium;chloride |
InChI |
InChI=1S/C13H23NO.ClH/c1-8-7-9(2)15-13-12(8)10-5-3-4-6-11(10)14-13;/h8-14H,3-7H2,1-2H3;1H |
Clave InChI |
USMYJZDKAPXCPY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC([OH+]C2C1C3CCCCC3N2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


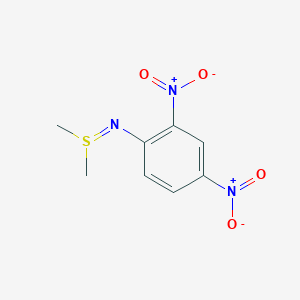
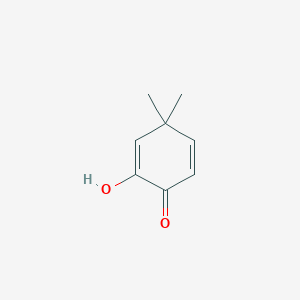
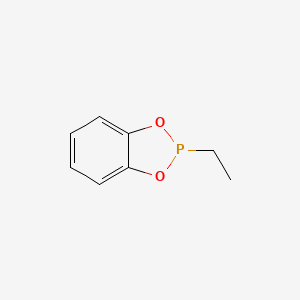
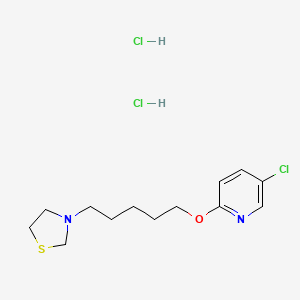
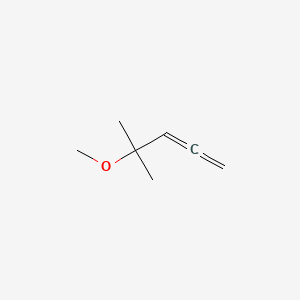

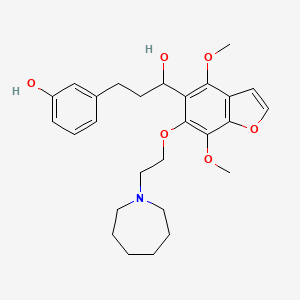
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)

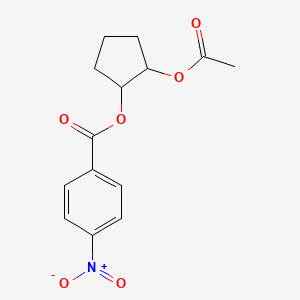
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
